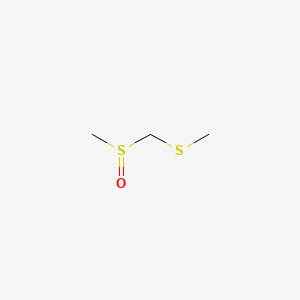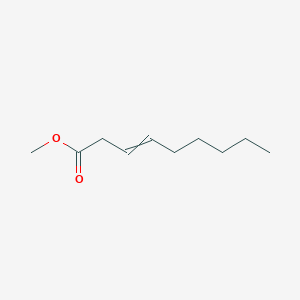
Methyl 3-nonenoate
描述
Methyl (xi)-3-nonenoate is a fatty acid methyl ester.
作用机制
Target of Action
Methyl 3-Nonenoate is a type of fatty acid methyl ester It is known that fatty acid methyl esters can interact with various proteins and enzymes in the body, influencing their function .
Mode of Action
As a fatty acid methyl ester, it is likely that it interacts with its targets by binding to them, causing conformational changes that can affect the target’s function .
Biochemical Pathways
Fatty acid methyl esters, in general, can be involved in various biochemical pathways, including lipid metabolism and signal transduction .
Result of Action
It is known that fatty acid methyl esters can influence the function of various proteins and enzymes, which can have downstream effects on cellular processes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
生化分析
Biochemical Properties
Methyl 3-nonenoate is a fatty acid methyl ester . Fatty acid methyl esters are compounds containing a fatty acid that is esterified with a methyl group . They have the general structure RC(=O)OR’, where R=fatty aliphatic tail or organyl group and R’=methyl group
Cellular Effects
It is known to have a taste at 3-6ppm , suggesting it may interact with taste receptors on the cellular level
Molecular Mechanism
It is likely to exert its effects at the molecular level through interactions with various biomolecules due to its fatty acid methyl ester structure
Metabolic Pathways
This compound, as a fatty acid methyl ester, is likely involved in lipid metabolism
属性
CAS 编号 |
13481-87-3 |
|---|---|
分子式 |
C10H18O2 |
分子量 |
170.25 g/mol |
IUPAC 名称 |
methyl (Z)-non-3-enoate |
InChI |
InChI=1S/C10H18O2/c1-3-4-5-6-7-8-9-10(11)12-2/h7-8H,3-6,9H2,1-2H3/b8-7- |
InChI 键 |
MTDCXFZGUVZRSQ-FPLPWBNLSA-N |
SMILES |
CCCCCC=CCC(=O)OC |
手性 SMILES |
CCCCC/C=C\CC(=O)OC |
规范 SMILES |
CCCCCC=CCC(=O)OC |
沸点 |
90.00 °C. @ 18.00 mm Hg |
密度 |
0.880-0.900 (20°) |
Key on ui other cas no. |
13481-87-3 |
物理描述 |
Liquid clear, colourless liquid |
溶解度 |
insoluble in water |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary focus of the research paper on Methyl 3-nonenoate?
A1: The research paper primarily focuses on evaluating the safety of this compound as a fragrance ingredient. [] It likely examines various toxicological data and exposure scenarios to determine its safety profile for its intended use in fragrances.
Q2: Does the paper provide information on the analytical methods used to characterize this compound?
A2: While the abstract doesn't specify the analytical methods used, it can be assumed that the research likely employed standard analytical techniques to characterize this compound. [] This might include techniques like Gas Chromatography-Mass Spectrometry (GC-MS) for identification and quantification, as well as other methods to determine purity and composition.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

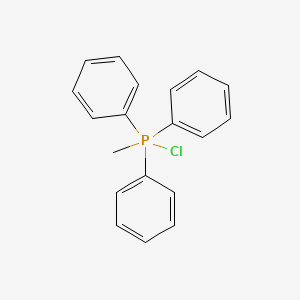
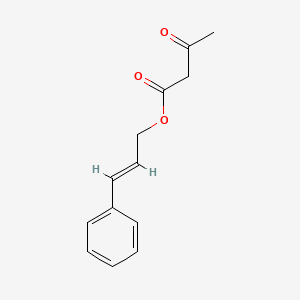
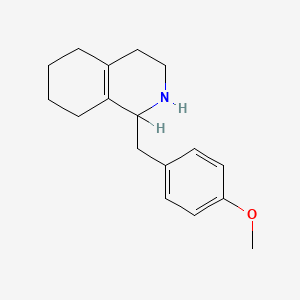
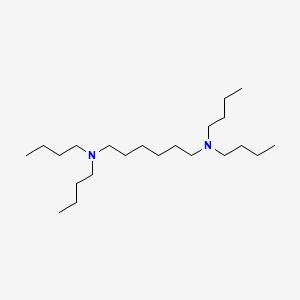
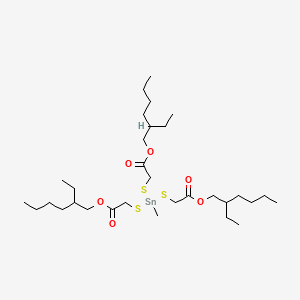
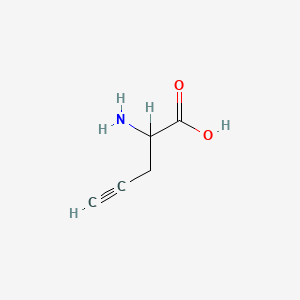
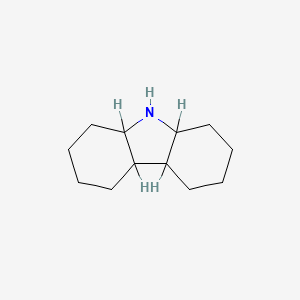
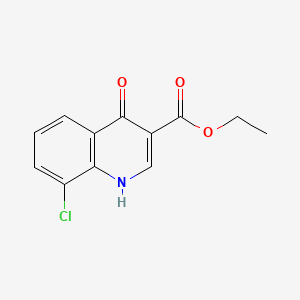
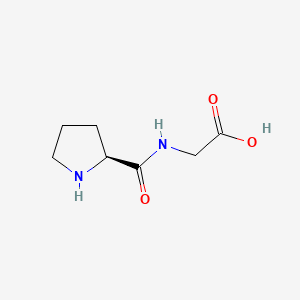

![7,7-Dichlorobicyclo[3.2.0]hept-2-en-6-one](/img/structure/B1581108.png)

